![molecular formula C7H7N3O2S2 B2938325 Benzo[c][1,2,5]thiadiazol-4-ylmethanesulfonamide CAS No. 2137722-66-6](/img/structure/B2938325.png)

Benzo[c][1,2,5]thiadiazol-4-ylmethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[c][1,2,5]thiadiazole is a type of heterocyclic compound. Heterocycles are ring structures that contain at least two different elements as part of its ring . They are often included into a wide variety of biologically active compounds and various photovoltaic devices .

Synthesis Analysis

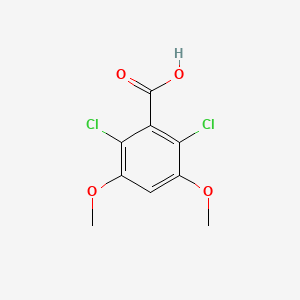

While the specific synthesis process for “Benzo[c][1,2,5]thiadiazol-4-ylmethanesulfonamide” is not available, similar compounds are usually obtained by cyanation of 4(7)-bromo-2,1,3-benzothiadiazoles .Molecular Structure Analysis

The molecular structure of a compound can be established by means of an elemental analysis, high resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy and mass-spectrometry .科学的研究の応用

Photovoltaics

Electron donor–acceptor (D–A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif, which includes Benzo[c][1,2,5]thiadiazol-4-ylmethanesulfonamide, have been extensively researched for use in photovoltaics . These systems have shown promise in improving the efficiency of solar cells.

Fluorescent Sensors

The BTZ motif is also used in the development of fluorescent sensors . These sensors can be used in various fields, including biological imaging and environmental monitoring.

Visible-Light Organophotocatalysts

Interestingly, the use of BTZ-based compounds as potential visible-light organophotocatalysts has been explored . These photocatalysts could be used in a variety of chemical reactions that require light to proceed.

Bioimaging Probes

BTZ motif has been used as bioimaging probes for lipid droplets, mitochondria, and plasma membranes . This allows for better visualization and understanding of these biological structures.

Photocatalytic Applications

BTZ-containing compounds have been researched for photocatalytic applications . This could potentially lead to more efficient and environmentally friendly chemical processes.

Optoelectronic Devices

By varying the donor groups while keeping the BTZ acceptor group the same, researchers have been able to modify the optoelectronic and photophysical properties of these compounds . This makes them suitable for use in optoelectronic devices.

作用機序

Target of Action

Benzo[c][1,2,5]thiadiazol-4-ylmethanesulfonamide is a complex organic compound that has been found to interact with primary aromatic amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .

Mode of Action

The compound interacts with its targets through a process known as static quenching . This process involves the formation of a ground-state fluorescence-quenched complex due to the hydrogen bonding interactions between the compound and PAAs . The compound’s electron-deficient monomer, 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDD), is introduced into a 2D framework, creating fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets .

Biochemical Pathways

The compound’s interaction with PAAs affects the biochemical pathways associated with these pollutants. The compound’s mode of action results in the quenching of fluorescence, which is used as a detection mechanism for PAAs

Result of Action

The primary result of the compound’s action is the detection of PAAs. The compound shows high sensitivity and selectivity for PAA detection by fluorescence quenching . Moreover, the compound exhibits unprecedented low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively .

特性

IUPAC Name |

2,1,3-benzothiadiazol-4-ylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S2/c8-14(11,12)4-5-2-1-3-6-7(5)10-13-9-6/h1-3H,4H2,(H2,8,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUILDPWGINWAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,1,3-Benzothiadiazol-4-yl)methanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2938242.png)

![1-{[6-(2-Methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2938244.png)

![7-(3-ethoxy-4-hydroxyphenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2938249.png)

![2-Chloro-N-[4-(2-hydroxycyclohexyl)oxyphenyl]acetamide](/img/structure/B2938250.png)

![4-(3-Amino-7-methylimidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B2938262.png)